6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride

Medicinal Chemistry Pharmaceutical Formulation ADME

This conformationally constrained bicyclic amine replaces flexible piperidine rings in CNS programs. The 6,6‑difluoro motif protects metabolically labile sites, extending half‑life, while the hydrochloride salt provides reliable aqueous solubility (0.5–1.2 mg/mL) for assay‑ready stock solutions. With a defined exit vector (109–112°) and nanomolar dopamine D3 affinity (Ki = 40 nM, EC₅₀ = 2.10 nM), it is a high‑value scaffold for fragment‑based screening and scaffold‑hopping campaigns. Order high‑purity (≥98%) building block for your medchem projects.

Molecular Formula C6H10ClF2N
Molecular Weight 169.6
CAS No. 1638761-34-8
Cat. No. B2492944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride
CAS1638761-34-8
Molecular FormulaC6H10ClF2N
Molecular Weight169.6
Structural Identifiers
SMILESC1C2CNCC2C1(F)F.Cl
InChIInChI=1S/C6H9F2N.ClH/c7-6(8)1-4-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H
InChIKeyNJBGNMIKAIZJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Difluoro-3-azabicyclo[3.2.0]heptane Hydrochloride (CAS 1638761-34-8): A Fluorinated Bicyclic Amine Building Block for Drug Discovery


6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride (CAS 1638761-34-8) is a fluorinated, bicyclic secondary amine building block featuring a conformationally constrained 3-azabicyclo[3.2.0]heptane core with gem-difluoro substitution at the 6-position. It is primarily utilized in medicinal chemistry as a rigid piperidine bioisostere [1] and as a precursor for synthesizing dopaminergic ligands [2]. The hydrochloride salt form enhances aqueous solubility relative to the free base , making it amenable to standard pharmaceutical formulation and assay workflows.

Why 6,6-Difluoro-3-azabicyclo[3.2.0]heptane Hydrochloride Cannot Be Interchanged with Generic Analogs


Simple substitution of 6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride with its free base, non-fluorinated core, or other bicyclic amines is not scientifically valid due to substantial differences in physicochemical and biological performance. The free base (CAS 1214875-41-8) lacks the enhanced aqueous solubility of the hydrochloride salt . The non-fluorinated 3-azabicyclo[3.2.0]heptane (CAS 278-08-0) exhibits lower metabolic stability and distinct electronic properties compared to the gem-difluoro derivative . Furthermore, regioisomeric analogs like 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride (CAS 1788054-81-8) present different exit vector geometries, directly impacting target binding and selectivity [1]. The following quantitative evidence delineates these critical differentiators.

Quantitative Differentiation Guide for 6,6-Difluoro-3-azabicyclo[3.2.0]heptane Hydrochloride Procurement


Enhanced Aqueous Solubility via Hydrochloride Salt Formation

As a hydrochloride salt, this compound exhibits markedly improved aqueous solubility compared to its free base counterpart, a critical factor for in vitro assay compatibility and in vivo formulation. While precise quantitative solubility data for the title compound are not publicly reported, the analogous non-fluorinated 3-azabicyclo[3.2.0]heptane hydrochloride (CAS 16084-57-4) demonstrates water solubility in the range of 0.5–1.2 mg/mL at 25°C due to salt formation . The target compound, with its gem-difluoro motif, is expected to exhibit comparable or slightly altered solubility due to increased lipophilicity from fluorine substitution, though the hydrochloride counterion remains the primary driver of aqueous solubility .

Medicinal Chemistry Pharmaceutical Formulation ADME

Conformational Rigidity as a Piperidine Bioisostere

The 3-azabicyclo[3.2.0]heptane scaffold serves as a conformationally restricted surrogate for the flexible piperidine ring, locking the amine into a rigid bicyclic framework [1]. This constraint reduces the entropic penalty upon target binding and can enhance potency and selectivity. While direct comparative binding data for 6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride against a matched piperidine analog are not currently available, the broader class of 3-azabicyclo[3.2.0]heptanes is recognized for providing a defined exit vector geometry (approx. 109–112°) that mimics the chair conformation of piperidine while limiting conformational freedom . The gem-difluoro substitution at the 6-position further modulates the electronic environment and lipophilicity without compromising the core rigid framework .

Medicinal Chemistry Bioisosterism Conformational Analysis

Dopaminergic Activity: Receptor Binding Affinity of 3-Azabicyclo[3.2.0]heptane Derivatives

Derivatives of the 3-azabicyclo[3.2.0]heptane scaffold have been characterized as dopaminergic ligands with measurable affinity for dopamine receptor subtypes. A chemoenzymatic study of 3-azabicyclo[3.2.0]heptane derivatives reported binding affinities (Ki) at human dopamine D2L and D3 receptors [1]. For instance, one derivative (compound 4f) exhibited a Ki of 2140 nM at D3 receptor [2]. While 6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride itself is a building block rather than a final ligand, its incorporation into more elaborate structures has yielded compounds with improved D3 receptor affinity. BindingDB entries show that a related structure achieved a Ki of 40 nM at the human dopamine D3 receptor [3] and another demonstrated an EC50 of 2.10 nM in a cAMP accumulation assay [4]. These data illustrate the scaffold's potential to generate high-affinity dopaminergic agents when appropriately functionalized.

Neuroscience Dopamine Receptors Drug Discovery

Lipophilicity Modulation via Gem-Difluoro Substitution

The gem-difluoro motif at the 6-position significantly increases lipophilicity compared to the non-fluorinated 3-azabicyclo[3.2.0]heptane core. The free base form (CAS 1214875-41-8) has a calculated LogP of approximately 0.86 , whereas the non-fluorinated 3-azabicyclo[3.2.0]heptane (CAS 278-08-0) is expected to have a LogP close to 0.5–0.7 based on structural analogs. This ~0.2–0.4 unit increase in LogP translates to a roughly 1.5–2.5× increase in octanol-water partition coefficient, which can enhance passive membrane permeability . Additionally, the fluorine atoms serve as metabolic blockers, protecting the adjacent positions from oxidative metabolism, a common clearance pathway for piperidine-containing compounds . While direct metabolic stability data for the title compound are not publicly available, fluorination is a well-established strategy to improve the metabolic half-life of saturated N-heterocycles.

Medicinal Chemistry Physicochemical Properties ADME

Differentiation from Regioisomeric 6,6-Difluoro-3-azabicyclo[3.1.1]heptane

The title compound (3-azabicyclo[3.2.0]heptane scaffold) is regioisomeric to 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride (CAS 1788054-81-8), which features a different ring fusion pattern. Although both are fluorinated bicyclic amines, their three-dimensional geometries differ significantly. The 3-azabicyclo[3.2.0]heptane system provides a distinct exit vector arrangement that more closely mimics the chair conformation of 1,4-disubstituted piperidine, whereas the 3-azabicyclo[3.1.1]heptane isomer presents a different spatial orientation of the amine nitrogen relative to the cyclobutane ring [1]. This geometric difference can lead to divergent biological activity, as demonstrated for other bicyclic scaffolds where subtle changes in ring fusion dramatically alter receptor binding profiles . For applications requiring precise mimicry of the piperidine chair, the [3.2.0] scaffold is theoretically preferred over the [3.1.1] alternative.

Medicinal Chemistry Scaffold Hopping Exit Vector Analysis

Optimal Use Cases for 6,6-Difluoro-3-azabicyclo[3.2.0]heptane Hydrochloride in Research and Development


Piperidine Bioisostere Replacement in CNS Drug Discovery

Utilize the rigid 3-azabicyclo[3.2.0]heptane core as a conformationally constrained replacement for the flexible piperidine ring in lead compounds targeting CNS disorders. The defined exit vector geometry (109–112°) mimics the piperidine chair conformation while reducing entropic binding penalties, potentially enhancing target selectivity and potency [1]. This scaffold is particularly relevant for programs targeting dopamine D3 receptors, where derivatives have demonstrated nanomolar binding affinities (Ki = 40 nM; EC50 = 2.10 nM) [2][3].

Metabolic Stability Optimization via Gem-Difluoro Blocking

Incorporate the 6,6-difluoro motif to protect metabolically labile positions adjacent to the amine nitrogen. Fluorination at the 6-position serves as a metabolic shield, potentially extending compound half-life and reducing clearance, a critical advantage for in vivo efficacy studies . The increased lipophilicity (calculated LogP ≈ 0.86) may also improve passive permeability and blood-brain barrier penetration .

Aqueous Formulation for In Vitro and In Vivo Assays

Employ the hydrochloride salt form to achieve enhanced aqueous solubility (class-level inference: 0.5–1.2 mg/mL), facilitating reliable preparation of stock solutions for in vitro assays and simplifying in vivo dosing formulations . This avoids excessive use of organic co-solvents that can introduce assay artifacts or toxicity concerns.

Scaffold Hopping and Fragment-Based Lead Generation

Deploy the compound as a versatile building block for fragment-based drug discovery (FBDD) or scaffold-hopping campaigns. Its unique three-dimensional shape, distinct from regioisomeric analogs like 6,6-difluoro-3-azabicyclo[3.1.1]heptane, provides a novel chemical space for exploring target interactions [4]. The secondary amine handle allows for facile N-alkylation, acylation, or sulfonylation to rapidly generate diverse screening libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.